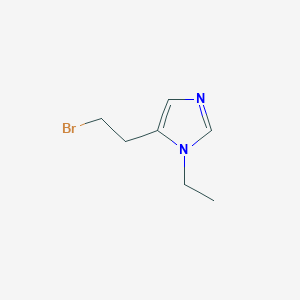
5-(2-bromoethyl)-1-ethyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromoethyl)-1-ethyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound features a bromoethyl group attached to the imidazole ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)-1-ethyl-1H-imidazole typically involves the alkylation of 1-ethylimidazole with 2-bromoethanol. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
化学反应分析
Types of Reactions
5-(2-Bromoethyl)-1-ethyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(2-azidoethyl)-1-ethyl-1H-imidazole, while oxidation with hydrogen peroxide can produce 5-(2-hydroxyethyl)-1-ethyl-1H-imidazole.
科学研究应用
5-(2-Bromoethyl)-1-ethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(2-bromoethyl)-1-ethyl-1H-imidazole involves its interaction with nucleophilic sites in biological molecules. The bromoethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of enzyme activity or receptor function. This interaction can disrupt normal cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.
相似化合物的比较
Similar Compounds
5-(2-Chloroethyl)-1-ethyl-1H-imidazole: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
5-(2-Iodoethyl)-1-ethyl-1H-imidazole: Contains an iodoethyl group, which imparts different reactivity due to the larger atomic size and lower bond dissociation energy of iodine.
1-Ethyl-2-methyl-5-(2-bromoethyl)imidazole: Features a methyl group at the 2-position, altering its chemical properties and reactivity.
Uniqueness
5-(2-Bromoethyl)-1-ethyl-1H-imidazole is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. The bromine atom is more reactive than chlorine but less reactive than iodine, making it suitable for a wide range of chemical transformations. This compound’s versatility and reactivity make it valuable in various scientific and industrial applications.
属性
分子式 |
C7H11BrN2 |
|---|---|
分子量 |
203.08 g/mol |
IUPAC 名称 |
5-(2-bromoethyl)-1-ethylimidazole |
InChI |
InChI=1S/C7H11BrN2/c1-2-10-6-9-5-7(10)3-4-8/h5-6H,2-4H2,1H3 |
InChI 键 |
LWKGGXPGJYCQBU-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=NC=C1CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


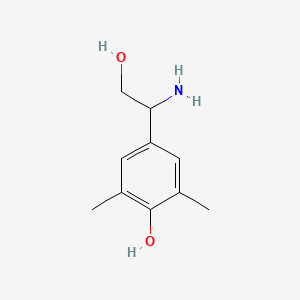
![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)
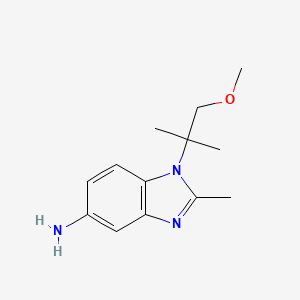
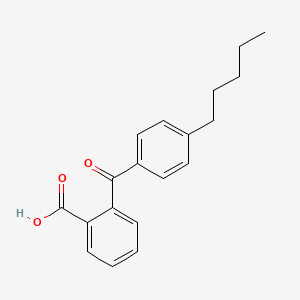
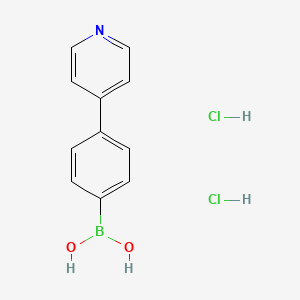


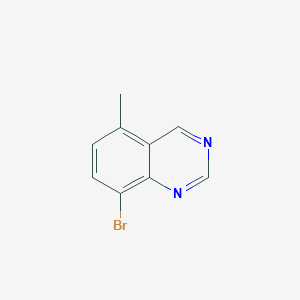
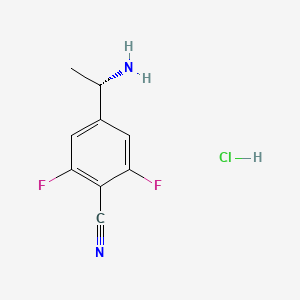
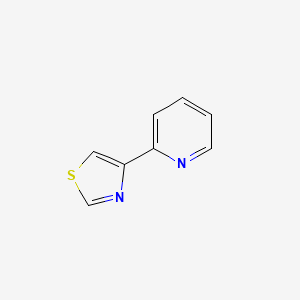
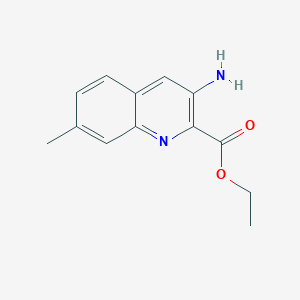
![6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B15329955.png)
![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)

